tert-Butyl 4-(2-oxopropyl)piperidine-1-carboxylate

Overview

Description

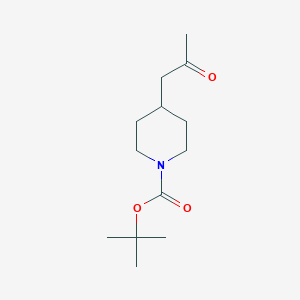

tert-Butyl 4-(2-oxopropyl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C13H23NO3. It is commonly used as an intermediate in organic synthesis, particularly in the preparation of various piperidine derivatives. The compound is characterized by its piperidine ring structure, which is substituted with a tert-butyl group, a 2-oxopropyl group, and a carboxylate ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(2-oxopropyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl bromoacetate under basic conditions. For example, the reaction of tert-butyl bromoacetate with piperidine in the presence of a base such as triethylamine can yield the desired product . The reaction is usually carried out in an organic solvent like acetonitrile at room temperature.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent choice, and reaction time.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-(2-oxopropyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group or the oxopropyl group can be replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed:

Oxidation: Formation of oxo derivatives.

Reduction: Formation of hydroxyl derivatives.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Chemistry: tert-Butyl 4-(2-oxopropyl)piperidine-1-carboxylate is used as a building block in the synthesis of various piperidine-based compounds. It serves as an intermediate in the preparation of complex molecules for research and development in organic chemistry .

Biology and Medicine: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients. It is involved in the development of drugs targeting neurological disorders and other medical conditions .

Industry: In the chemical industry, this compound is used in the production of agrochemicals, polymers, and specialty chemicals. Its versatility as a synthetic intermediate makes it valuable for various industrial applications .

Mechanism of Action

The mechanism of action of tert-Butyl 4-(2-oxopropyl)piperidine-1-carboxylate depends on its specific application. In pharmaceutical research, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The piperidine ring structure allows for interactions with biological macromolecules, influencing biochemical pathways and physiological processes .

Comparison with Similar Compounds

- tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate

- tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate

- tert-Butyl 4-(3-bromo-2-oxopropyl)piperidine-1-carboxylate

Uniqueness: tert-Butyl 4-(2-oxopropyl)piperidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the 2-oxopropyl group differentiates it from other piperidine derivatives, influencing its reactivity and applications .

Biological Activity

tert-Butyl 4-(2-oxopropyl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevance in drug development, supported by data tables and case studies.

The compound features a piperidine ring, which is known for enhancing interactions with biological macromolecules. Its structure facilitates various biochemical pathways, making it a promising candidate for therapeutic applications.

Chemical Structure:

- Molecular Formula: CHNO

- Molecular Weight: 239.30 g/mol

The biological activity of this compound is primarily attributed to its role as a ligand that interacts with specific enzymes and receptors. This interaction can modulate enzymatic activity through inhibition or activation pathways, particularly in neurological contexts.

Interaction Studies

Research indicates that the compound can influence various signaling pathways, particularly those associated with neurological disorders. For instance, it has been evaluated for its effects on dopamine receptors, which are crucial in treating conditions like schizophrenia and Parkinson's disease .

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound:

| Study | Biological Activity | Findings |

|---|---|---|

| Study A | Dopamine Receptor Modulation | Demonstrated significant antagonistic effects on dopamine receptors, suggesting potential for treating psychotic disorders. |

| Study B | Enzymatic Inhibition | Inhibited specific kinases involved in cell signaling, indicating potential anti-cancer properties. |

| Study C | Neuroprotective Effects | Showed protective effects in neuronal cell cultures against oxidative stress-induced damage. |

Case Studies

- Dopamine Receptor Antagonism : A pharmacological study explored the efficacy of this compound as a dopamine receptor antagonist. Results indicated a reduction in positive symptoms of psychosis in animal models, supporting its potential use in schizophrenia treatment .

- Kinase Inhibition : Another study focused on the compound's ability to inhibit protein kinases involved in cancer cell proliferation. The results demonstrated significant reduction in tumor growth rates in vitro, highlighting its potential as an anti-cancer agent.

- Neuroprotection : Research investigating neuroprotective properties found that the compound could mitigate neuronal apoptosis induced by oxidative stress, suggesting therapeutic potential for neurodegenerative diseases.

Properties

IUPAC Name |

tert-butyl 4-(2-oxopropyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO3/c1-10(15)9-11-5-7-14(8-6-11)12(16)17-13(2,3)4/h11H,5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNUNCPXYUNVRRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1CCN(CC1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70475887 | |

| Record name | 1-Boc-4-(2-oxopropyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70475887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206989-54-0 | |

| Record name | 1-Boc-4-(2-oxopropyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70475887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.